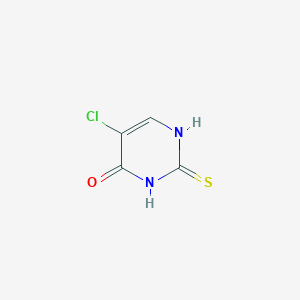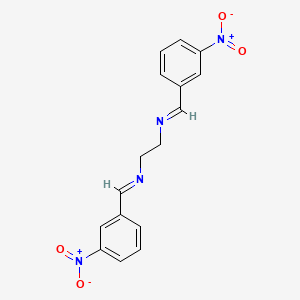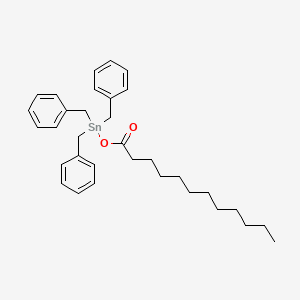
N'-(3-Chlorobenzylidene)-2-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-Chlorobenzylidene)-2-furohydrazide is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chlorobenzylidene)-2-furohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 2-furohydrazide. The reaction is usually carried out in the presence of a catalytic amount of glacial acetic acid, which acts as a catalyst to facilitate the formation of the hydrazone bond. The reaction mixture is heated under reflux conditions for a few hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(3-Chlorobenzylidene)-2-furohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Chlorobenzylidene)-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorine atom in the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzylidene ring .
Scientific Research Applications
N’-(3-Chlorobenzylidene)-2-furohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal activities.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N’-(3-Chlorobenzylidene)-2-furohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to interfere with the synthesis of bacterial cell walls or disrupt cellular processes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells through various pathways, including caspase-independent mechanisms .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxybenzylidene)-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazide
- N-(4-Chlorobenzylidene)nicotinohydrazide
- (3-Chlorobenzylidene)-2-(3-chloroanilino)nicotinic acid hydrazide
Uniqueness
N’-(3-Chlorobenzylidene)-2-furohydrazide is unique due to its specific structural features, such as the presence of both a furan ring and a chlorobenzylidene moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar hydrazone compounds.
Properties
Molecular Formula |
C12H9ClN2O2 |
|---|---|
Molecular Weight |
248.66 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-4-1-3-9(7-10)8-14-15-12(16)11-5-2-6-17-11/h1-8H,(H,15,16)/b14-8+ |
InChI Key |
MBAWSJRIOFSHHD-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=CC=CO2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,11-Dimethyldibenzo[a,c]phenazine](/img/structure/B15076791.png)

![[(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate](/img/structure/B15076802.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076811.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15076819.png)
![[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15076824.png)

![N'-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B15076838.png)

![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}heptanamide](/img/structure/B15076856.png)
![N-[4-(Decyloxy)phenyl]acetamide](/img/structure/B15076872.png)
![Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B15076884.png)
